molecular formula C8H5Cl3O B1267302 2,3',4'-Trichloroacetophenone CAS No. 42981-08-8

2,3',4'-Trichloroacetophenone

Cat. No. B1267302
CAS RN: 42981-08-8
M. Wt: 223.5 g/mol
InChI Key: BYTZWANJVUAPNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of chloroacetophenone derivatives, including compounds similar to 2,3',4'-Trichloroacetophenone, involves multiple steps such as bromination, chlorination, and acylation, starting from basic organic compounds like glacial acetic acid and dichlorobenzene. The process can achieve yields of up to 70%, with the structural confirmation of the synthesized compounds achieved through spectroscopic methods like NMR and IR spectra analysis (Yang Feng-ke, 2004).

Molecular Structure Analysis

The molecular structure of chloroacetophenone derivatives is often confirmed and analyzed using techniques such as X-ray crystallography, which provides insight into the effect of chlorine substitution on solid-state arrangements and the presence of halogen bonds in the structure. This analysis is crucial for understanding the compound's reactivity and properties (H. Hassanain et al., 2023).

Chemical Reactions and Properties

The chemical reactions involving chloroacetophenone derivatives can range from simple acylation to more complex reactions involving the synthesis of new compounds through interactions with various reagents. For example, reactions with N-chloroalkylamines under catalysis lead to the formation of arylamine products, demonstrating the compound's versatility in synthesis processes (Ka-Ho Ng et al., 2013).

Scientific Research Applications

Organic Chemical Synthesis Intermediate

  • Field : Organic Chemistry
  • Application : 2,3’,4’-Trichloroacetophenone is used as an intermediate in organic chemical synthesis . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. It’s often used to create other compounds.

Stimulation of 1,2,3,4-Tetrachlorodibenzo-p-dioxin (TeCDD) Dechlorination

  • Field : Environmental Chemistry
  • Application : 2,3’,4’-Trichloroacetophenone has been used in the effective stimulation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (TeCDD) dechlorination . Dechlorination is the process of removing chlorine atoms from a molecule, which can be important in the detoxification of harmful substances.
  • Results : The use of 2,3’,4’-Trichloroacetophenone was found to be effective in stimulating the dechlorination of TeCDD . This could potentially be useful in the remediation of environments contaminated with chlorinated compounds.

Safety And Hazards

2,3’,4’-Trichloroacetophenone is corrosive and can cause severe skin burns and eye damage . Inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema . It is harmful by ingestion, inhalation, and skin absorption .

properties

IUPAC Name

2-chloro-1-(3,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTZWANJVUAPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311496
Record name 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50311496
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Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4'-Trichloroacetophenone

CAS RN

42981-08-8
Record name 2-Chloro-1-(3,4-dichlorophenyl)ethanone
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Record name NSC 243689
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Record name 42981-08-8
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Record name 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
J Havel, W Reineke - Applied and environmental microbiology, 1993 - Am Soc Microbiol
A defined mixed culture, consisting of an Arthrobacter sp. and a Micrococcus sp. and able to grow with 4-chloroacetophenone as a sole source of carbon and energy, was isolated. 4-…
Number of citations: 42 journals.asm.org
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
The standard (p ∘ = 0.1 MPa) molar enthalpies of formation of 2-chloroacetophenone and 2,4’-dichloroacetophenone, in the gaseous phase, at T = 298.15 K, were derived from the …
Number of citations: 7 www.sciencedirect.com
YB Ahn, MM Häggblom… - … Toxicology and Chemistry …, 2005 - Wiley Online Library
Halogenated coamendments enhanced dechlorination of 31 μM of spiked 1,2,3,4‐tetrachlorodibenzo‐p‐dioxin (TeCDD) and 49 μM of spiked 1,2,3,4‐tetrachlorodibenzofuran (TeCDF) …
Number of citations: 54 setac.onlinelibrary.wiley.com
R Sundararajan, R Arulkumaran, S Vijayakumar… - International Letters of …, 2014 - infona.pl
Some 2′,3′,4′-trichlorophenyl chalcones [(E)-1-(2,3,4-trichlorophenyl)-3-(substituted phenyl)-2-propen-1-ones] have been synthesised using sulfated Titania catalyzed solvent-free …
Number of citations: 12 www.infona.pl
R Sundararajan, R Arulkumaran, S Vijayakumar… - QScience …, 2014 - qscience.com
Background: This study aimed to synthesize some 2′, 3′, 4′-trichlorophenyl chalcones [(E)-1-(2, 3, 4-trichlorophenyl)-3-(substituted phenyl)-2-propen-1-ones] using solvent-free …
Number of citations: 1 www.qscience.com
YB Ahn, MM Häggblom… - FEMS microbiology …, 2007 - academic.oup.com
A suite of experiments were conducted to ascertain whether dehalogenation of a model dioxin compound could be stimulated in marine sediments by supplementation with …
Number of citations: 44 academic.oup.com
MP Anil, P Naik, BL Vishma, J Prasad - Chemistry, 2014 - researchgate.net
A series of novel arylfuranpropenones (chalcones)(4a-p), are synthesized by treating different arylfurfurals (2) with 2, 3, 4-trichloroacetophenone (3) in the presence of aqueous alkali …
Number of citations: 0 www.researchgate.net
S Sidique, R Ardecky, Y Su, S Narisawa… - Bioorganic & medicinal …, 2009 - Elsevier
Tissue-nonspecific alkaline phosphatase (TNAP) plays a central role in regulating extracellular matrix calcification during bone formation and growth. High-throughput screening (HTS) …
Number of citations: 101 www.sciencedirect.com
YB Ahn, F Liu, DE Fennell… - FEMS microbiology …, 2008 - academic.oup.com
Dechlorination of spiked 1,2,3,4-tetrachlorodibenzo-p-dioxin (1,2,3,4-TeCDD) was investigated in sediment microcosms from three polychlorinated dibenzo-p-dioxin and dibenzofuran (…
Number of citations: 54 academic.oup.com
HK Fun, CS Yeap, DJ Prasad, SP Nayak… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title chalcone derivative, C15H8Cl4O, the C=C double bond exists in an E configuration and the dihedral angle between the two benzene rings is 48.13 (11). In the crystal, …
Number of citations: 4 scripts.iucr.org

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